molecular formula C14H17NO3 B2479241 [3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone CAS No. 2411221-30-0

[3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone

Cat. No. B2479241
M. Wt: 247.294
InChI Key: DQAAQQXPUTWILS-UHFFFAOYSA-N
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Description

The compound “[3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone” appears to contain an oxirane (epoxy) group, a methoxy group, a phenyl group, and a pyrrolidin-1-ylmethanone group . These groups could confer specific chemical properties to the compound, such as reactivity, polarity, and potential biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an aromatic ring (from the phenyl group), an oxirane ring (from the epoxy group), and a pyrrolidine ring (from the pyrrolidin-1-ylmethanone group). The presence of these rings could influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The oxirane group is highly reactive and can undergo ring-opening reactions in the presence of nucleophiles or heat. The phenolic OH group can participate in hydrogen bonding and can be deprotonated under basic conditions . The pyrrolidin-1-ylmethanone group could also participate in various reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxy and carbonyl groups could increase its solubility in polar solvents . The aromatic ring could contribute to its UV-visible absorption spectrum .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. Generally, compounds containing oxirane groups can be irritants and may be harmful if ingested or inhaled .

properties

IUPAC Name

[3-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(15-6-1-2-7-15)11-4-3-5-12(8-11)17-9-13-10-18-13/h3-5,8,13H,1-2,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAAQQXPUTWILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine

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